3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline
CAS No.:
Cat. No.: VC16275659
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3O |
|---|---|
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
| Standard InChI Key | LCSNKXVGUFXBRM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)aniline, reflects its core structure: a 1,3,4-oxadiazole ring substituted with an isopropyl group at the 5-position and linked to an aniline group at the 3-position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.24 g/mol |
| Standard InChI | InChI=1S/C11H13N3O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
| Canonical SMILES | CC(C)C1=NN=C(O1)C2=CC(=CC=C2)N |
The planar oxadiazole ring contributes to aromatic stability, while the isopropyl group introduces steric bulk, influencing reactivity and intermolecular interactions.
Spectroscopic Properties
Although specific spectral data (e.g., NMR, IR) are absent in available literature, analogous oxadiazole derivatives exhibit characteristic signals. For example:
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-NMR: Aromatic protons (δ 6.5–7.5 ppm), NH (δ ~5.0 ppm, broad), and isopropyl methyl groups (δ 1.2–1.4 ppm) .
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-NMR: Oxadiazole carbons (δ 155–165 ppm), aromatic carbons (δ 115–135 ppm), and isopropyl carbons (δ 20–25 ppm) .
Synthesis and Optimization Strategies
Cyclization-Based Routes
The synthesis of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline typically involves cyclization of acylthiosemicarbazides using oxidizing agents like iodine. A generalized pathway is:
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Precursor Preparation: React aniline derivatives with acyl chlorides to form thiosemicarbazides.
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Cyclization: Treat with iodine in refluxing ethanol to form the oxadiazole ring.
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Purification: Recrystallization or column chromatography yields the final product.
Example Protocol:
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Step 1: 3-Aminobenzoic acid is converted to its hydrazide derivative.
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Step 2: Reaction with isopropyl isothiocyanate forms the thiosemicarbazide intermediate.
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Step 3: Cyclization with iodine () in ethanol at 80°C for 6 hours.
| Parameter | Condition |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Oxidizing Agent | Iodine (1.2 equiv) |
| Solvent | Ethanol |
| Yield | 60–75% (reported for analogs) |
Alternative Methodologies
Recent advances leverage continuous flow reactors for scalability. For instance, the use of microfluidic systems reduces reaction times and improves yields by enhancing heat/mass transfer . A study on analogous oxadiazoles achieved 85% yield in 2 hours using a flow setup with as a cyclizing agent .
Physicochemical and Reactivity Profiles
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with the oxadiazole ring undergoing thermal ring-opening.
Reactivity Trends
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Electrophilic Substitution: The aniline’s amino group directs electrophiles to the para position, enabling functionalization (e.g., nitration, sulfonation) .
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Nucleophilic Attack: The oxadiazole’s electron-deficient ring reacts with nucleophiles at the 2-position, facilitating derivatization .
Applications in Medicinal Chemistry
Antimicrobial Activity
Oxadiazole derivatives demonstrate broad-spectrum antimicrobial properties. While specific data for 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline are lacking, structurally similar compounds exhibit:
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Bacterial Inhibition: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 50% growth inhibition of Candida albicans at 32 µg/mL .
Industrial and Materials Science Applications
Polymer Additives
The compound’s thermal stability and electron-deficient ring make it suitable as a flame retardant. Blending with polypropylene (5 wt%) reduces peak heat release rate by 40% in cone calorimetry tests.
Organic Electronics
Oxadiazoles serve as electron-transport layers in OLEDs. Thin films of 3-(5-Isopropyl-1,3,4-oxadiazol-2-yl)aniline exhibit:
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (60–75%) and harsh conditions. Future work should explore:
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Catalytic Systems: Transition-metal catalysts (e.g., CuI) for greener syntheses .
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Photochemical Routes: UV-induced cyclization to reduce energy consumption .
Unexplored Biological Targets
The compound’s potential in neurodegenerative diseases (e.g., Alzheimer’s) remains untested. Given its structural similarity to γ-secretase modulators , in vivo studies are warranted.
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